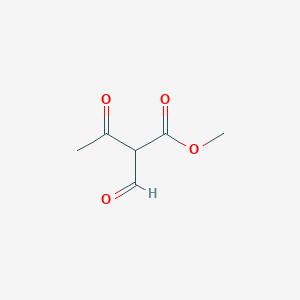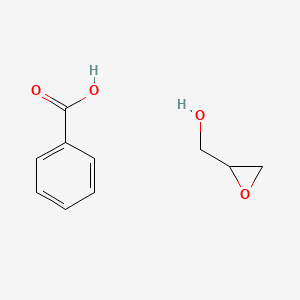
Benzoic acid;oxiran-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;oxiran-2-ylmethanol: is an organic compound that combines the structural features of benzoic acid and oxiran-2-ylmethanol Benzoic acid is a simple aromatic carboxylic acid, while oxiran-2-ylmethanol is an epoxide with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
Starting Material: Methyl benzoate
Reagents: Sodium hydroxide, ethanol, hydrochloric acid
-
Oxiran-2-ylmethanol Synthesis:
Starting Material: Allyl alcohol
Reagents: Hydrogen peroxide, formic acid
Conditions: Epoxidation of allyl alcohol using hydrogen peroxide and formic acid to form oxiran-2-ylmethanol.
Industrial Production Methods: Industrial production of benzoic acid typically involves the oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst. Oxiran-2-ylmethanol can be produced via the epoxidation of allyl alcohol using peracids or hydrogen peroxide.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation of benzoic acid to form benzene derivatives.
Products: Carboxylic acids, aldehydes, ketones
-
Substitution:
Reagents: N-bromosuccinimide (NBS), halogens
Conditions: Free radical bromination at the benzylic position.
Products: Benzylic halides
-
Epoxide Ring Opening:
Reagents: Acids, bases, nucleophiles
Conditions: Acidic or basic conditions to open the epoxide ring.
Products: Diols, halohydrins
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in studying reaction mechanisms and kinetics.
Biology:
- Investigated for its antimicrobial properties.
- Used in the synthesis of biologically active molecules.
Medicine:
- Potential applications in drug development due to its structural features.
- Studied for its role in metabolic pathways and enzyme interactions.
Industry:
- Utilized in the production of polymers and resins.
- Employed as an intermediate in the manufacture of fragrances and flavorings .
Mecanismo De Acción
Molecular Targets and Pathways:
Benzoic Acid: Acts as a fungistatic agent by inhibiting the growth of fungi.
Oxiran-2-ylmethanol: Undergoes nucleophilic attack at the epoxide ring, leading to ring-opening reactions that form various products.
Comparación Con Compuestos Similares
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group at the ortho position.
Phthalic Acid: Contains two carboxyl groups attached to a benzene ring.
Phenylacetic Acid: Similar structure but with a methylene group between the benzene ring and the carboxyl group.
Uniqueness:
- The combination of benzoic acid and oxiran-2-ylmethanol in a single molecule provides unique reactivity due to the presence of both carboxyl and epoxide functional groups.
- This dual functionality allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
120787-40-8 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
benzoic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C7H6O2.C3H6O2/c8-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,(H,8,9);3-4H,1-2H2 |
Clave InChI |
GYRIZLFVWDBHOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


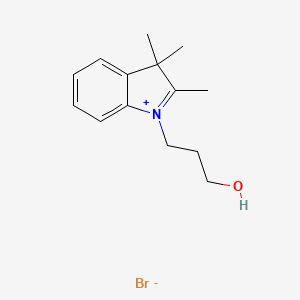
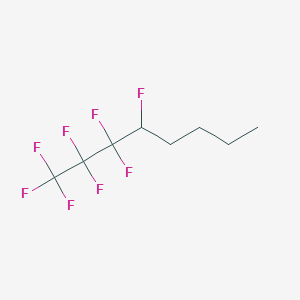
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
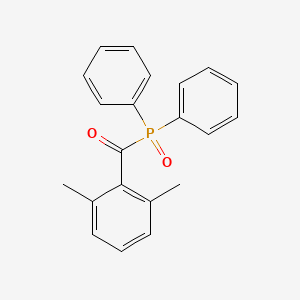
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

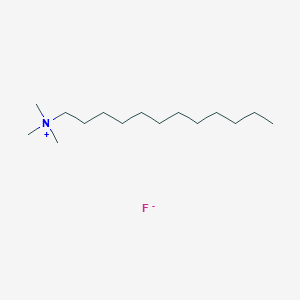
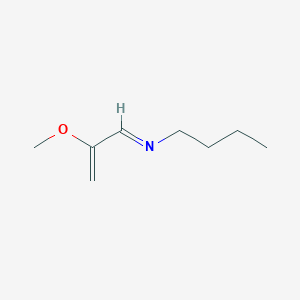
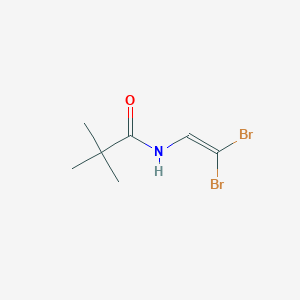
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
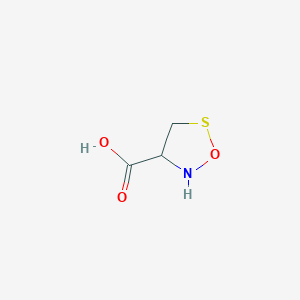
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
